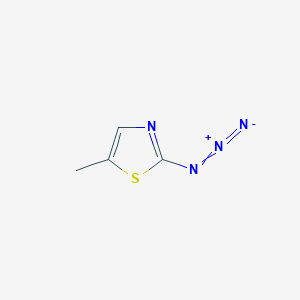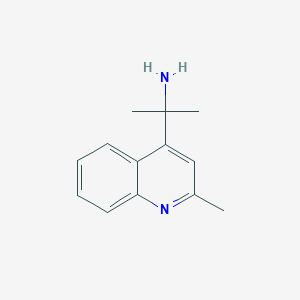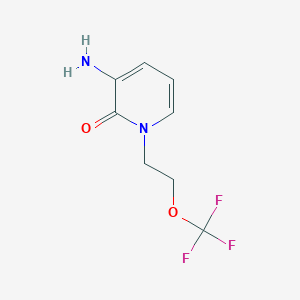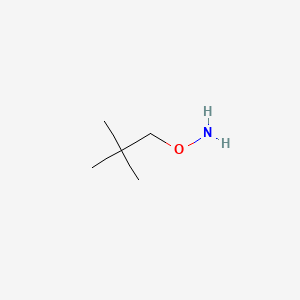
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H3BrF3N It is characterized by the presence of a bromine atom, an isocyano group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-2-isocyano-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-isocyano-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial production methods may involve more efficient catalytic processes to increase yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions.
Análisis De Reacciones Químicas
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The isocyano group can be oxidized to form isocyanates or reduced to form amines.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide
Aplicaciones Científicas De Investigación
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-isocyano-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing interactions with biological molecules.
Comparación Con Compuestos Similares
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the isocyano group, making it less reactive in certain chemical reactions.
2-Bromo-4-(trifluoromethyl)aniline: Contains an amino group instead of an isocyano group, leading to different reactivity and applications.
1-Bromo-2-isocyano-4-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group instead of a trifluoromethyl group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C8H3BrF3N |
|---|---|
Peso molecular |
250.01 g/mol |
Nombre IUPAC |
1-bromo-2-isocyano-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3BrF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H |
Clave InChI |
FHURSOGBKKZHHX-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C(C=CC(=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
![2-Acrylamidospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13537457.png)







